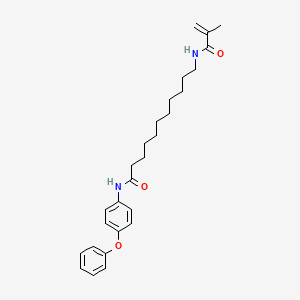

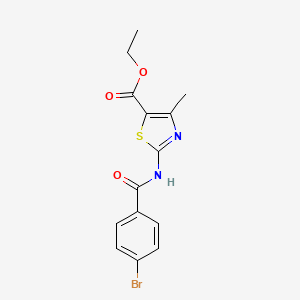

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system and have been linked to various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis of Polyfunctional Heterocyclic Systems :

- Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used as synthons for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Potential in HIV Inhibition :

- Telomerization of certain undecanamides results in telomers that may act as HIV inhibitor polyanions with good biocompatibility (Leydet et al., 1995).

Formation of Enantiopure β-Amino Alcohols :

- N-Allylamino alcohols prepared from enantiopure 2-amino-1-phenylpropane-1,3-diol are used to create compounds acting as chiral ligands in enantioselective additions (Aurich et al., 1999).

Synthesis of Cytotoxic Compounds :

- Isopropyl 11-phenylsulfinyl-10-oxoundecanoate, derived from undec-10-enoic acid, is synthesized for potential cytotoxic applications (Nokami et al., 1997).

Chemistry of Piperaceae Amides :

- Piperaceae amides and their synthetic analogues, including compounds with phenoxy groups, show insecticidal activities (Miyakado et al., 1985).

CCR8 Antagonists for Respiratory Diseases :

- Derivatives with phenoxyphenyl components are explored as CCR8 antagonists, potentially treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

Allosteric Modifiers of Hemoglobin :

- Certain phenoxy-based compounds are studied for their ability to modify the oxygen affinity of human hemoglobin, which could have clinical or biological applications (Randad et al., 1991).

Synthesis of Functionalized Compounds for Topoisomerase I Targeting :

- Derivatives of 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy isoquino[4,3-c]cinnolin-12-ones, including those with N-methylamine and N-isopropylamine substituents, are synthesized for potent topoisomerase I targeting activity and antitumor activity (Satyanarayana et al., 2008).

Propriétés

IUPAC Name |

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJUTLJNMPPDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)

![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)

![3-(4-ethoxyphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2433625.png)

![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)

![2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2433635.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)